molecular formula C24H36Cl2N2O5 B13735626 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride CAS No. 16785-29-8

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride

Cat. No.: B13735626
CAS No.: 16785-29-8
M. Wt: 503.5 g/mol
InChI Key: FVXYXISSOSORGI-UHFFFAOYSA-N
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Description

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and trimethoxyphenyl groups. Common reagents used in these reactions include methoxybenzene, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(o-Methoxyphenyl)piperazinyl)-1-phenylbutanol
  • 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4-dimethoxyphenyl)-1-butanol

Uniqueness

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride is unique due to the presence of both o-methoxyphenyl and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to similar compounds

Properties

CAS No.

16785-29-8

Molecular Formula

C24H36Cl2N2O5

Molecular Weight

503.5 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-ol;dihydrochloride

InChI

InChI=1S/C24H34N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17,20,27H,7,9,11-15H2,1-4H3;2*1H

InChI Key

FVXYXISSOSORGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl

Origin of Product

United States

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